

Spectroscopic Profile of Methyl 2-(hydroxymethyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(hydroxymethyl)acrylate**

Cat. No.: **B095389**

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic data for **Methyl 2-(hydroxymethyl)acrylate**, a key monomer in the synthesis of functional polymers. The information is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the proton (¹H) and predicted carbon-13 (¹³C) NMR data for **Methyl 2-(hydroxymethyl)acrylate**.

¹H NMR Data

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.29	Singlet	1H	=CH ₂ (vinyl proton)
5.83	Singlet	1H	=CH ₂ (vinyl proton)
3.75	Singlet	3H	-OCH ₃ (methyl ester)
3.72	Singlet	2H	-CH ₂ OH (hydroxymethyl)

Predicted ¹³C NMR Data

Note: Experimental ¹³C NMR data for **Methyl 2-(hydroxymethyl)acrylate** is not readily available in the surveyed literature. The following chemical shifts are predicted based on the analysis of similar acrylate structures and standard chemical shift ranges for the functional groups present.

Predicted Chemical Shift (δ) ppm	Assignment
166 - 168	C=O (ester carbonyl)
138 - 142	=C(CH ₂ OH) (quaternary alkene carbon)
125 - 128	=CH ₂ (vinylidene carbon)
60 - 65	-CH ₂ OH (hydroxymethyl carbon)
51 - 53	-OCH ₃ (methyl ester carbon)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Note: A specific experimental IR spectrum for **Methyl 2-(hydroxymethyl)acrylate** is not widely published. The data presented here are predicted characteristic absorption bands based on the molecule's functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	=C-H stretch (vinyl)
2950 - 2850	Medium	C-H stretch (aliphatic)
1725 - 1700	Strong	C=O stretch (α,β -unsaturated ester)
1640 - 1620	Medium	C=C stretch (alkene)
1200 - 1000	Strong	C-O stretch (ester and alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Predicted Relative Intensity	Assignment
116	Moderate	[M] ⁺ (Molecular Ion)
101	Low	[M - CH ₃] ⁺
87	High	[M - C ₂ H ₅] ⁺
85	High	[M - OCH ₃] ⁺
59	High	[COOCH ₃] ⁺
55	Moderate	[M - COOCH ₃] ⁺

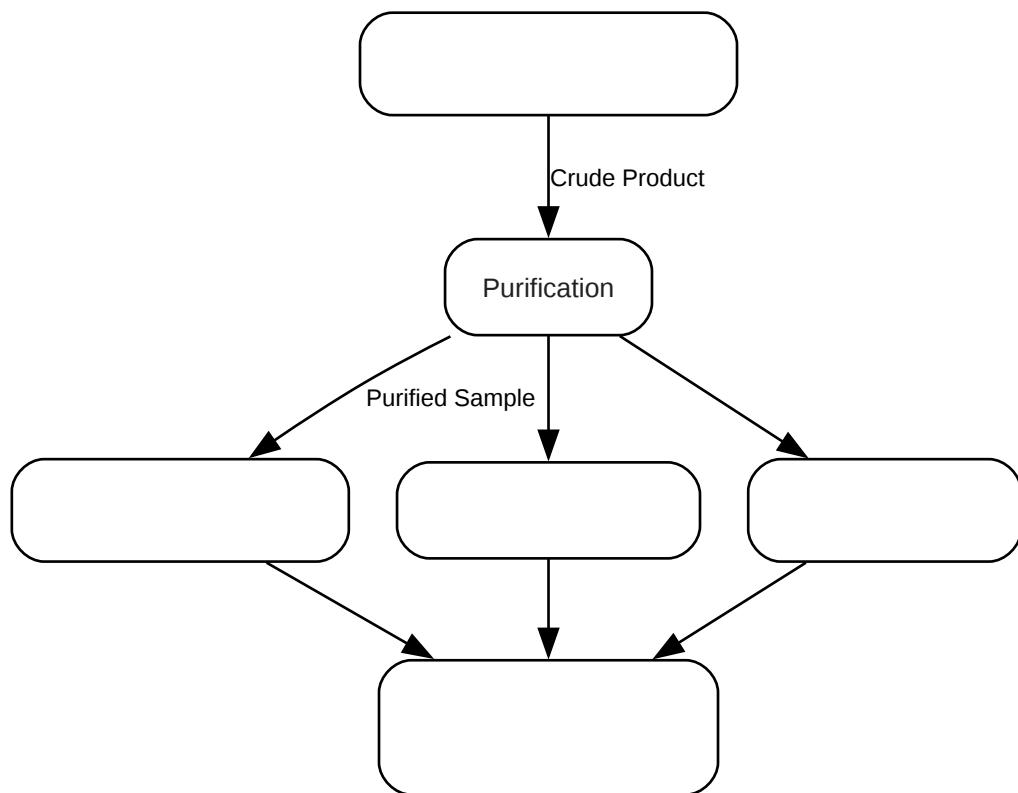
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **Methyl 2-(hydroxymethyl)acrylate**.

NMR Spectroscopy

A sample of **Methyl 2-(hydroxymethyl)acrylate** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. For the product characterized in the literature, the ^1H NMR spectrum was obtained using a 400 MHz instrument with CD_3OD as the solvent.[1]

Infrared Spectroscopy


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed. The molecular ion peak would confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Methyl 2-(hydroxymethyl)acrylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(hydroxymethyl)acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095389#spectroscopic-data-for-methyl-2-hydroxymethyl-acrylate-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com